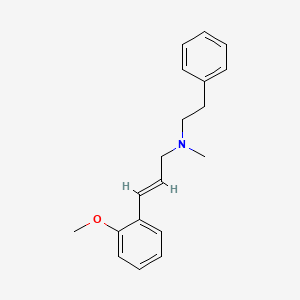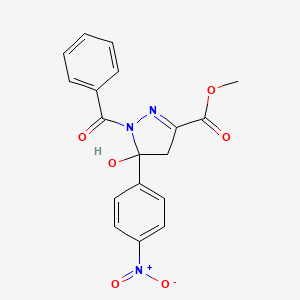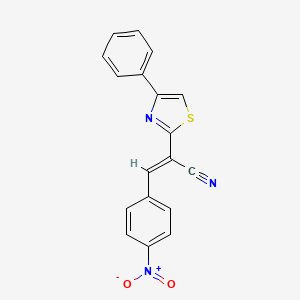![molecular formula C13H10ClFN2O3S B5440723 N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5440723.png)
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide, also known as ACY-241, is a small molecule inhibitor that targets the activity of histone deacetylase 6 (HDAC6). HDAC6 is a protein that plays a role in the regulation of gene expression and protein degradation. Inhibition of HDAC6 has been shown to have potential therapeutic benefits in cancer, neurodegenerative diseases, and autoimmune disorders.
作用机制
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide selectively inhibits the activity of HDAC6, which is involved in the regulation of gene expression and protein degradation. HDAC6 inhibition leads to the accumulation of acetylated proteins, which can have a variety of effects on cellular processes. In cancer, HDAC6 inhibition can lead to the activation of the immune system and the induction of apoptosis in cancer cells. In neurodegenerative diseases, HDAC6 inhibition can improve protein clearance and reduce neuroinflammation. In autoimmune disorders, HDAC6 inhibition can reduce the production of inflammatory cytokines and improve disease symptoms.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to induce apoptosis in cancer cells, enhance the activity of immunotherapy agents, and reduce the expression of oncogenes. In neurodegenerative diseases, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to improve cognitive function, reduce neuroinflammation, and improve protein clearance. In autoimmune disorders, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to reduce the production of inflammatory cytokines, improve disease symptoms, and reduce the activity of autoreactive T cells.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high purity. It has been extensively studied in preclinical models and has shown promising results in cancer, neurodegenerative diseases, and autoimmune disorders. However, there are also some limitations to using N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in lab experiments. It has not yet been tested in clinical trials and its safety and efficacy in humans are not yet known. In addition, the optimal dosing and administration of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in different disease contexts are still being studied.
未来方向
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide. One direction is the development of combination therapies that include N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide and other agents, such as immunotherapy agents or other HDAC inhibitors. Another direction is the study of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in clinical trials to determine its safety and efficacy in humans. In addition, the study of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in different disease contexts, such as autoimmune disorders and neurodegenerative diseases, will provide insight into its potential therapeutic benefits in these areas. Finally, the development of more potent and selective HDAC6 inhibitors will provide new tools for studying the role of HDAC6 in cellular processes and for developing new therapies for cancer, neurodegenerative diseases, and autoimmune disorders.
合成方法
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide involves the reaction of 2-chloro-4-fluorobenzoyl chloride with N-(4-aminosulfonylphenyl) acetamide in the presence of a base. The reaction yields N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide as a white solid with a purity of over 99%.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to inhibit the growth of multiple myeloma cells and enhance the activity of immunotherapy agents. In neurodegenerative diseases, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to improve cognitive function and reduce neuroinflammation in mouse models of Alzheimer's disease. In autoimmune disorders, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to reduce the production of inflammatory cytokines and improve disease symptoms in mouse models of multiple sclerosis.
属性
IUPAC Name |
2-chloro-4-fluoro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O3S/c14-12-7-8(15)1-6-11(12)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKZWAUBFSFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-quinolinecarboxylic acid](/img/structure/B5440642.png)
![1-(6-aminopyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5440645.png)


![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)
![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5440693.png)
![[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5440699.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]propanamide](/img/structure/B5440702.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[1-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5440710.png)


![N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)leucylglycinamide](/img/structure/B5440755.png)